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Compound of Interest

Compound Name: Rhodinyl propionate

CAS No.: 105-89-5

Cat. No.: B089866

Get Quote

Executive Summary
Rhodinyl propionate (CAS 105-89-5), chemically defined as 3,7-dimethyl-6-octen-1-yl

propionate, is widely recognized in the fragrance industry for its floral, rose-like olfactory profile.

[1] However, in the context of organic synthesis and drug development, it serves as a potent

chiral building block.

This Application Note details the utility of Rhodinyl propionate (specifically the high-purity

- or

-citronellyl propionate forms) in constructing complex stereochemical arrays. The primary focus
is its application in the Ireland-Claisen Rearrangement, a powerful method for transferring
chirality from the C3-methyl center to generate acyclic segments with contiguous
stereocenters, essential for the synthesis of polyketide antibiotics, insect pheromones, and
tocopherol (Vitamin E) side chains.
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For high-precision synthesis, "Rhodinol" (often a mixture of citronellol and geraniol isomers) is

insufficient. Researchers must source or synthesize high-enantiopurity Citronellyl Propionate.

[1]

Table 1: Physicochemical Properties of the Scaffold
Property Specification

IUPAC Name 3,7-dimethyl-6-octen-1-yl propanoate

CAS Number
105-89-5 (General) / 141-14-0 (Citronellyl

propionate)

Molecular Formula

Molecular Weight 212.33 g/mol

Chiral Center C3 (Derived from Citronellol)

Boiling Point 255 °C (at 760 mmHg)

Density 0.88 g/mL at 25 °C

Solubility Soluble in EtOH, Et2O, THF; Insoluble in Water

Storage
Inert atmosphere (

/Ar), 2-8 °C

Critical Note on Stereochemistry: The utility of this building block relies on the optical purity of

the starting alcohol.

-Citronellol is the most common precursor, imparting the

-configuration at the C3 methyl group.[1]
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Mechanistic Insight: The Ireland-Claisen
Rearrangement
The defining application of Rhodinyl propionate is its ability to undergo the Ireland-Claisen

rearrangement. This [3,3]-sigmatropic rearrangement converts the achiral propionate ester

terminus into a carboxylic acid containing two new stereocenters, relative to the existing chiral

center at C3.

Reaction Pathway[1][3][4][5][6]
Enolization: Treatment with a strong base (LDA) generates the lithium enolate.

Silyl Trapping: Reaction with Chlorotrimethylsilane (TMSCl) or TBSCl forms the silyl ketene

acetal.

Rearrangement: Heating induces the [3,3]-sigmatropic shift.[2]

Hydrolysis: Workup yields the

-unsaturated acid.[3]

Stereochemical Control
The geometry of the enolate (

or

) dictates the diastereoselectivity of the product (anti or syn) via a chair-like transition state.

THF/HMPA (or DMPU): Favors (Z)-enolate

anti-product.

THF only: Favors (E)-enolate

syn-product.
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Figure 1: Mechanistic workflow of the Ireland-Claisen rearrangement applied to Rhodinyl
Propionate.

Experimental Protocol: Stereoselective Synthesis of
Methyl-Branched Acids
Objective: Synthesis of

-2,3,6-trimethyl-8-nonenoic acid (precursor for insect pheromones) from

-Rhodinyl Propionate.[1]

Reagents & Equipment
Substrate:

-Rhodinyl Propionate (10 mmol, ~2.12 g).

Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.

Silylating Agent: Chlorotrimethylsilane (TMSCl), freshly distilled.

Solvent: Anhydrous Tetrahydrofuran (THF).

Additives: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) if anti selectivity is

desired.[1]
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Equipment: Flame-dried 3-neck round bottom flask, nitrogen line, internal thermometer,

cannula transfer system.

Step-by-Step Methodology
Step 1: Enolate Formation[3][4]

Setup: Charge the flame-dried flask with anhydrous THF (50 mL) under

. Cool to -78 °C (dry ice/acetone bath).

Base Addition: Add LDA (11 mmol, 1.1 equiv) dropwise via syringe. Ensure internal

temperature does not rise above -70 °C.[1]

Substrate Addition: Dissolve Rhodinyl Propionate (2.12 g) in THF (10 mL). Add this solution

dropwise to the LDA mixture over 15 minutes.

Equilibration: Stir at -78 °C for 45 minutes to ensure complete deprotonation.

Step 2: Silyl Ketene Acetal Formation[5]
Trapping: Add TMSCl (12 mmol, 1.2 equiv) rapidly (but carefully to control exotherm).

Warming: Allow the mixture to warm naturally to 0 °C over 1 hour. The solution typically turns

pale yellow.

Step 3: Rearrangement
Solvent Exchange (Optional but Recommended): For higher yields, remove THF under

reduced pressure (keep strict anhydrous conditions) and replace with Toluene.

Heating: Heat the reaction mixture to reflux (approx. 110 °C) for 2–4 hours. Monitor by TLC

(disappearance of starting ester).

Note: If using TBDMSCl instead of TMSCl, rearrangement may require higher

temperatures or longer times.

Step 4: Hydrolysis & Isolation[1]
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Quench: Cool to room temperature. Pour the mixture into 1N HCl (50 mL) and stir vigorously

for 30 minutes to hydrolyze the silyl ester.

Extraction: Extract with Diethyl Ether (

mL).

Washing: Wash combined organics with Brine, dry over

, and concentrate in vacuo.

Purification: Purify the crude oil via flash column chromatography (Hexanes/Ethyl Acetate

gradient).

Applications in Target Synthesis
The resulting

-unsaturated acid serves as a versatile intermediate.

Insect Pheromone Synthesis
Many pheromones possess methyl-branched alkyl chains.[1] The product from the protocol

above can be:

Reduced to the alcohol (using

).

Converted to the acetate (common pheromone functionality).

Chain Extended via oxidative cleavage of the terminal alkene (ozonolysis) followed by Wittig

olefination.

Tocopherol (Vitamin E) Side Chains
The chiral methyl pattern in

-Rhodinyl propionate mimics the isoprenoid units found in the phytyl tail of Vitamin E. Iterative
Ireland-Claisen rearrangements can build the full side chain with precise stereocontrol.
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Figure 2: Downstream synthetic applications of the rearranged Rhodinyl Propionate scaffold.

[1]

Quality Control & Validation
To ensure protocol success, the following analytical checkpoints are mandatory:

Chiral GC/HPLC:

Column: Cyclodextrin-based stationary phase (e.g.,

-DEX).

Metric: Enantiomeric Excess (

) of the starting material must be
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to ensure high fidelity in the product.

Nuclear Magnetic Resonance (

-NMR):

Diagnostic Signal: Monitor the shift of the

-protons (adjacent to carbonyl). Ester

-H (

ppm) shifts to Acid

-H (

ppm, often overlapping but distinct integration).[1]

Olefin Signal: The terminal alkene protons (

ppm) and the internal alkene (if formed) provide structural confirmation.

Optical Rotation:

Compare

values with literature standards for the specific target acid to confirm absolute
configuration.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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